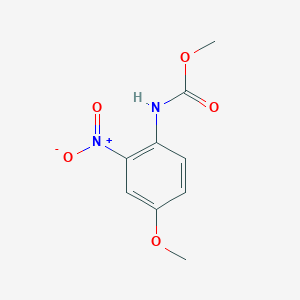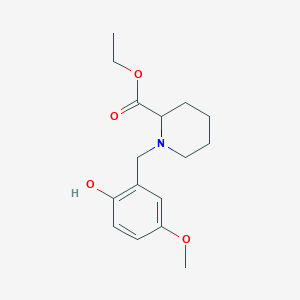![molecular formula C18H21BrFNO2 B5196592 (3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)
(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as 'Bromo-FLY', is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity among researchers for its potential therapeutic applications.
Mecanismo De Acción
Bromo-FLY acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C. The activation of these receptors leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Bromo-FLY has been shown to increase the levels of serotonin in the brain, which is associated with improvements in mood and emotional regulation. It has also been found to have anxiolytic and antidepressant effects in animal models. However, the long-term effects of Bromo-FLY on the brain and other organs are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromo-FLY is a relatively new compound, and there is limited research available on its advantages and limitations for lab experiments. However, it has been found to be a potent and selective agonist at the 5-HT2A receptor, which makes it a valuable tool for studying the role of serotonin receptors in mental health disorders. Its limited availability and high cost may be considered as limitations for research purposes.
Direcciones Futuras
There are several future directions for research on Bromo-FLY. One area of interest is the development of more selective and potent agonists at the 5-HT2A receptor, which could lead to the development of new and improved treatments for mental health disorders. Another direction is the investigation of the long-term effects of Bromo-FLY on the brain and other organs, as well as its potential for abuse and addiction. Finally, the use of Bromo-FLY in combination with other psychoactive substances may also be explored for its potential therapeutic benefits.
In conclusion, Bromo-FLY is a promising compound with potential therapeutic applications in the treatment of mental health disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research on Bromo-FLY may lead to the development of new and improved treatments for mental health disorders.
Métodos De Síntesis
Bromo-FLY can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-fluorobenzaldehyde with 3,4-dimethoxyphenylacetone in the presence of a reducing agent. The resulting intermediate is then reacted with methylamine to yield Bromo-FLY. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Bromo-FLY has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood and emotions. Bromo-FLY has also been studied for its potential use in the treatment of substance abuse disorders, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO2/c1-21(12-14-4-6-16(20)15(19)10-14)9-8-13-5-7-17(22-2)18(11-13)23-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLHGRJYUURXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)
![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)


![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)

![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)